molecular formula C17H8FNO3 B1668183 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione CAS No. 192718-06-2

2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione

Cat. No. B1668183
M. Wt: 293.25 g/mol
InChI Key: ULJDFEYQOPCCPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione is a chemical compound with the molecular formula C17H8FNO3 . It is a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione involves the reaction of 2-amino-3-chloro-1,4-dihydro-1,4-dioxo-naphthalene with 4-fluorobenzoic acid chloride . The reaction is carried out in nitrobenzene, with concentrated sulfuric acid added after 10 minutes of reflux . The product is obtained as a yellow precipitate, which is filtered, washed with ether, and purified on a flash column .


Molecular Structure Analysis

The molecular structure of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione consists of a naphtho[2,3-d]oxazole ring system substituted at the 2-position with a 4-fluorophenyl group . The InChI code for this compound is 1S/C17H8FNO3/c18-10-7-5-9 (6-8-10)17-19-13-14 (20)11-3-1-2-4-12 (11)15 (21)16 (13)22-17/h1-8H .


Physical And Chemical Properties Analysis

2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione has a molecular weight of 293.25 . It is a pale-yellow to yellow-brown solid . The compound is sealed in dry, room temperature conditions for storage .

Scientific Research Applications

1. Anticancer Properties

2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione derivatives have shown potential in cancer treatment. Specifically, they have been tested for cytotoxic activities against human prostate cancer cell lines, exhibiting stronger effects on androgen-dependent LNCaP than on androgen-independent PC3 prostate cancer cells (Brandy et al., 2012). Additionally, derivatives of this compound have been studied as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), important targets in cancer immunotherapy (Pan et al., 2020).

2. Development of Novel Chemotypes

Research has been conducted to develop novel chemotypes based on the naphthoquinone scaffold, a category to which 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione belongs. These efforts aim at retaining cytotoxicity while potentially lowering intracellular oxidation potential, a concern with some naphthoquinone derivatives (Gornostaev et al., 2017).

3. Photophysical Properties

The compound and its derivatives have been studied for their photophysical properties, such as absorption spectra and fluorescence in different solvents. These properties are essential for potential applications in photodynamic therapy and as probes in various analytical techniques (Curitol et al., 2013).

4. Synthesis Methods

Efficient synthesis methods for derivatives of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione have been developed, focusing on improving yields and simplifying processes. This research is crucial for making these compounds more accessible for further study and potential application (Zhang & Chang, 2009).

Safety And Hazards

The safety information for 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione indicates that it has a GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

2-(4-fluorophenyl)benzo[f][1,3]benzoxazole-4,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8FNO3/c18-10-7-5-9(6-8-10)17-19-13-14(20)11-3-1-2-4-12(11)15(21)16(13)22-17/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJDFEYQOPCCPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione

CAS RN

192718-06-2
Record name 192718-06-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 6.22 g (30 mmol) of 2-amino-3-chloro-1,4-dihydro-1,4-dioxo-naphthalene in 60 mL of nitrobenzene, 18.00 mL (150 mmol) of 4-fluorobenzoic acid chloride are added with protection from light. After 10 min of stirring with reflux, 0.20 mL of concentrated sulfuric acid is added. After 12 h and complete cooling, ether is added to obtain a yellow precipitate which is filtered through fritted glass, washed with ether and purified on a flash column (support: silica; conditioning: heptane; eluant: dichloromethane/heptane, 60/40). The yellow powder obtained after evaporation of the solvent is uncolored, recrystallized in dichloromethane to produce 2.90 g of 4,9-dihydro-4,9-dioxo-2-(4-fluorophenyl)-naphtho[2,3-d]oxazole in the form of yellow crystals.
Quantity
6.22 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione
Reactant of Route 3
2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione
Reactant of Route 4
Reactant of Route 4
2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione
Reactant of Route 5
Reactant of Route 5
2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione
Reactant of Route 6
Reactant of Route 6
2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.